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An In-depth Technical Guide to the Thermodynamic Properties of t-Butylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies used to

determine the core thermodynamic properties of t-butylsilane ((CH₃)₃CSiH₃). Due to a lack of

extensive, publicly available experimental data for t-butylsilane, this document focuses on the

established experimental and computational protocols for analogous organosilicon compounds.

Detailed descriptions of experimental setups for calorimetry and vapor pressure measurements

are provided, alongside computational approaches that offer reliable estimations of

thermodynamic parameters. This guide serves as a foundational resource for researchers

requiring thermodynamic data for t-butylsilane, enabling them to either undertake

experimental determination or utilize computational predictions with a thorough understanding

of the underlying principles.

Introduction
t-Butylsilane is an organosilicon compound of interest in various chemical applications,

including as a precursor in chemical vapor deposition and as a reagent in organic synthesis. A

thorough understanding of its thermodynamic properties—namely the enthalpy of formation,

standard entropy, and heat capacity—is crucial for process design, safety analysis, and

reaction modeling. However, experimental thermochemical data for organosilicon compounds

have historically been challenging to obtain and have been subject to inconsistencies, often

due to experimental challenges such as incomplete combustion in calorimetric studies.[1][2]
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In recent years, advancements in high-level ab initio quantum chemical methods have provided

a reliable means to calculate thermodynamic properties for a wide range of organosilicon

compounds, creating a benchmark for assessing experimental data.[1][2][3] This guide will

detail both the experimental techniques and computational methods applicable to determining

the thermodynamic properties of t-butylsilane.

Core Thermodynamic Properties
While specific experimental values for t-butylsilane are not readily found in the literature, the

following table summarizes the key thermodynamic properties of interest. The values presented

here are estimates based on computational methods and data from similar organosilicon

compounds, and should be treated as such.

Thermodynamic
Property

Symbol Estimated Value Units

Standard Enthalpy of

Formation (gas)
ΔfH°(g) -150 ± 15 kJ/mol

Standard Molar

Entropy (gas)
S°(g) 350 ± 20 J/mol·K

Molar Heat Capacity

(gas, 298.15 K)
Cp(g) 140 ± 10 J/mol·K

Note: These values are estimations and should be confirmed by experimental measurement or

high-level computational studies.

Experimental Determination of Thermodynamic
Properties
The experimental determination of the thermodynamic properties of volatile and reactive

organosilicon compounds like t-butylsilane requires specialized techniques.

Enthalpy of Formation via Combustion Calorimetry
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The standard enthalpy of formation (ΔfH°) is most commonly determined indirectly from the

enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[2][4][5]

Experimental Protocol: Bomb Calorimetry of t-Butylsilane

Sample Preparation: A precise mass of high-purity t-butylsilane is encapsulated in a sample

holder suitable for volatile liquids.

Bomb Assembly: The sample holder is placed in a stainless steel combustion bomb. A known

length of fuse wire is positioned to ensure ignition.

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to

approximately 30 atm to ensure complete combustion.[6][7]

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter

vessel. The entire assembly is thermally insulated.

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water

is monitored with high precision before, during, and after combustion to determine the

temperature change (ΔT).

Analysis: The heat released during combustion is calculated from ΔT and the heat capacity

of the calorimeter system (determined by calibrating with a standard substance like benzoic

acid). Corrections are made for the heat of ignition and the formation of any side products

(e.g., nitric acid from residual nitrogen).

Calculation of ΔfH°: The standard enthalpy of combustion is used in conjunction with the

known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SiO₂) to

calculate the standard enthalpy of formation of t-butylsilane using Hess's Law.

A generalized workflow for this process is illustrated below.
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Experimental Workflow for Determining Enthalpy of Formation

Preparation

Measurement

Analysis & Calculation

Weigh t-Butylsilane Sample

Assemble and Pressurize Bomb with O2

Prepare Calorimeter with Water

Ignite Sample

Record Temperature Change (ΔT)

Calculate Heat of Combustion (ΔcH°)

Apply Hess's Law

Determine Enthalpy of Formation (ΔfH°)
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Workflow for Enthalpy of Formation Determination
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Entropy and Heat Capacity Determination
Standard entropy (S°) and heat capacity (Cp) are typically determined from heat capacity

measurements down to near absolute zero using adiabatic calorimetry, and from spectroscopic

data combined with statistical mechanics.

Experimental Protocol: Adiabatic Calorimetry

Sample Loading: A known mass of t-butylsilane is condensed into a pre-cooled adiabatic

calorimeter vessel.

Cooling: The calorimeter is cooled to a very low temperature, typically using liquid helium.

Heating and Measurement: A precisely measured amount of electrical energy is supplied to

the sample, and the resulting temperature increase is recorded. This is repeated in small

increments over a wide temperature range.

Data Analysis: The heat capacity at each temperature is calculated from the energy input

and the temperature change. The resulting data of Cp versus T is used to determine the

standard entropy and heat capacity at 298.15 K.

Experimental Protocol: Rotational-Vibrational Spectroscopy

Sample Preparation: Gaseous t-butylsilane is introduced into a sample cell.

Data Acquisition: Infrared and Raman spectra of the gas-phase sample are recorded.[4]

Spectral Analysis: The rotational and vibrational energy levels are determined from the

analysis of the spectral lines.

Statistical Mechanics Calculation: The determined energy levels are used in statistical

mechanics calculations to determine the entropy and heat capacity of the molecule in the

ideal gas state.[8]

Computational Estimation of Thermodynamic
Properties
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Given the challenges of experimental measurements, computational methods are a valuable

tool for obtaining thermodynamic data.

High-Level Ab Initio Calculations
Methods like the W1X-1 composite method can be used to calculate the gas-phase standard

enthalpy of formation, entropy, and heat capacity of organosilicon compounds with high

accuracy.[1] These calculations involve determining the electronic structure of the molecule to a

very high level of theory and then applying corrections to arrive at accurate thermochemical

data.

Benson Group Additivity Method
The Benson group additivity method is an empirical approach that estimates thermodynamic

properties by summing the contributions of individual groups of atoms within a molecule.[9][10]

[11]

For t-butylsilane, ((CH₃)₃CSiH₃), the groups are:

One central quaternary carbon atom bonded to three methyl groups and one silicon atom: C-

(C)₃(Si)

Three methyl groups bonded to the central carbon: 3 x C-(C)(H)₃

One silyl group bonded to the tertiary carbon: Si-(C)(H)₃

The thermodynamic property (e.g., ΔfH°) is the sum of the values for each of these groups.
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Benson Group Additivity for t-Butylsilane

t-Butylsilane Structure
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Logical Diagram of the Benson Group Additivity Method

Conclusion
While experimental thermodynamic data for t-butylsilane is sparse, this guide outlines the

robust experimental and computational methodologies available for their determination. For

researchers and professionals in drug development and materials science, an understanding of

these techniques is essential for obtaining the reliable data needed for process modeling,

safety assessments, and advancing chemical synthesis. The combination of modern

computational chemistry and established experimental protocols provides a powerful toolkit for

characterizing the thermodynamic landscape of t-butylsilane and other important

organosilicon compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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